molecular formula C11H12O6 B1204637 4-Acetoxy-3,5-dimethoxybenzoic acid CAS No. 6318-20-3

4-Acetoxy-3,5-dimethoxybenzoic acid

Cat. No. B1204637
CAS RN: 6318-20-3
M. Wt: 240.21 g/mol
InChI Key: VEJHIZHVFWVWRQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-acetoxy-3,5-dimethoxybenzoic acid often involves multi-step chemical processes that may include nitration, methoxyl substitution, reduction of NO2, diazotisation, and reduction steps to introduce the specific functional groups into the benzene ring. For example, 3,5-dimethoxy-2,4-difluorobenzoic acid, a related compound, is synthesized from 2,3,4,5-tetrafluorobenzoic acid in moderate yield through a series of chemical transformations including nitration and methoxyl substitution (Zhang et al., 2017).

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives, including 4-acetoxy-3,5-dimethoxybenzoic acid, is crucial for their chemical behavior and interactions. X-ray crystallography studies reveal that these molecules can crystallize in various forms, with hydrogen bonding playing a significant role in their crystal structure stabilization. For instance, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, a structurally related compound, crystallizes as hydrogen-bonded dimers with specific dihedral angles for its substituent groups, indicating a planar phenyl moiety at the core of its structure (Jedrzejas et al., 1995).

Chemical Reactions and Properties

Benzoic acid derivatives undergo a variety of chemical reactions, including esterification, acylation, and oxidative polymerization, depending on their functional groups. The presence of acetoxy and dimethoxy groups in 4-acetoxy-3,5-dimethoxybenzoic acid suggests its participation in reactions like esterification and oxidative polymerization. Esterification reactions are particularly relevant, as seen in the synthesis of 4-acetoxymethylbenzimidazoles, demonstrating the role of acetoxy groups in facilitating such transformations (Utaka et al., 1977).

Physical Properties Analysis

The physical properties of 4-acetoxy-3,5-dimethoxybenzoic acid, such as melting point, solubility, and crystalline structure, are influenced by its molecular structure. Benzoic acid derivatives exhibit varied solubilities in different solvents, which can be significantly affected by substitutions on the benzene ring. The solubility of related compounds like 4-acetoxybenzoic acid in ethanol demonstrates how functional groups affect physical properties (Wang & Zhang, 2009).

Chemical Properties Analysis

The chemical properties of 4-acetoxy-3,5-dimethoxybenzoic acid, including reactivity with various chemical reagents, acid-base behavior, and participation in chemical synthesis, are pivotal for its applications in chemical research. The acetoxy and dimethoxy groups play crucial roles in determining its reactivity patterns, such as nucleophilic substitution reactions and participation in the synthesis of heterocyclic compounds (Warkentin, 2009).

Scientific Research Applications

Crystallography

  • Field : Crystallography
  • Application : The compound “4-Acetoxy-3,5-dimethoxybenzoic acid” is used in the study of crystal structures .
  • Method : The crystal structure of the compound was determined using X-ray diffraction techniques . The crystal was a colorless block with dimensions 0.20 × 0.17 × 0.14 mm .
  • Results : The crystal structure was found to be orthorhombic, with lattice parameters a = 18.0207(13) Å, b = 7.6885(5) Å, c = 18.2326(13) Å .

Organic Synthesis

  • Field : Organic Chemistry
  • Application : “4-Acetoxy-3,5-dimethoxybenzoic acid” can be used as a reactant for the synthesis of other organic compounds .
  • Method : The compound can be used in the synthesis of 5,7-Dimethoxy-3,4-diphenylisocoumarin by coupling with diphenylacetylene . It can also be used in the synthesis of Biotin dimedone, a reagent used in the study of protein sulfenation .
  • Results : The specific outcomes of these reactions would depend on the exact experimental conditions and procedures used .

Antioxidant and Antibacterial Activities

  • Field : Biochemistry
  • Application : The compound is used in the synthesis of novel benzamide compounds, which have shown antioxidant and antibacterial activities .
  • Method : The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
  • Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .

Perfume Industry

  • Field : Perfume Industry
  • Application : The compound is used in the perfume industry due to its strong activities and wide applications .
  • Method : The specific methods of application in the perfume industry would depend on the exact type of perfume being produced .
  • Results : The use of this compound can contribute to the overall scent profile of the perfume .

Medicine

  • Field : Medicine
  • Application : The compound is used in medicine due to its strong activities and wide applications .
  • Method : The specific methods of application in medicine would depend on the exact type of medicine being produced .
  • Results : The use of this compound can contribute to the overall effectiveness of the medicine .

Pesticide Chemistry

  • Field : Pesticide Chemistry
  • Application : The compound is used in pesticide chemistry due to its strong activities and wide applications .
  • Method : The specific methods of application in pesticide chemistry would depend on the exact type of pesticide being produced .
  • Results : The use of this compound can contribute to the overall effectiveness of the pesticide .

properties

IUPAC Name

4-acetyloxy-3,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O6/c1-6(12)17-10-8(15-2)4-7(11(13)14)5-9(10)16-3/h4-5H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJHIZHVFWVWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20280069
Record name 4-(acetyloxy)-3,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetoxy-3,5-dimethoxybenzoic acid

CAS RN

6318-20-3
Record name NSC15296
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15296
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(acetyloxy)-3,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETYL SYRINGIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a 100 ml flask, under a nitrogen atmosphere, 1.50 g (7.57 mmoles) of syringic acid is dissolved in 15 ml of dry pyridine. 0.86 ml (9.08 mmoles) of acetic anhydride is added dropwise and the mixture is agitated at ambient temperature for 18 hours. The pyridine is evaporated off under reduced pressure, the residue is taken up in 25 ml of dichloromethane and washed with 10 ml of a molar solution of HCl then with 2×10 ml of water. The organic phase is dried over sodium sulphate, filtered and evaporated under vacuum. 1.72 g (95%) of a beige powder is obtained. Melting point: 181-183° C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.86 mL
Type
reactant
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

To a mixture of 3,5-dimethoxy-4-hydroxybenzoic acid (3.00 g) and acetic anhydride (30 ml) was dropwise added pyridine (15 ml) with ice-cooling over a 5 minutes period. After stirring at room temperature for 30 minutes, the reaction mixture was poured into water and stirred at room temperature for 30 minutes followed by extracting thrice with ethyl acetate. The combined extract was washed with 10% hydrochloric acid, dried and concentrated. The residue was recrystallized from a mixture of methylene chloride and hexane to afford the title compound (3.13 g), melting at 192°-194° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
D Delay, F Delmotte - Carbohydrate research, 1990 - Elsevier
Aryl β-d-glycopyranosides have been synthesized by coupling acetovanillone (4-hydroxy-3-methoxyacetophenone) with d-glucose, d-galactose, and maltose; acetosyringone (4-…
Number of citations: 20 www.sciencedirect.com
PH Ntsoelinyane-Mfengwana, SS Mashele - 2016 - ir.cut.ac.za
Philenoptera violacea (klotzsch) Schrire and Xanthocercis zambesiaca (Baker) Dumaz-le-Grand methanolic extracts mutagenic and antimutagenic properties were determined by Ames …
Number of citations: 2 ir.cut.ac.za
SN Senadheera, AS Evans, JP Toscano… - Photochemical & …, 2014 - Springer
α-Diazo arylketones are well-known substrates for Wolff rearrangement to phenylacetic acids through a ketene intermediate by either thermal or photochemical activation. Likewise, α-…
Number of citations: 5 link.springer.com
M Sáez-Ayala, MP Fernández-Pérez, S Chazarra… - Molecules, 2013 - mdpi.com
Novel tea catechin derivatives have been synthesized, and a structure-activity study, related to the capacity of these and other polyphenols to bind dihydrofolate reductase (DHFR), has …
Number of citations: 7 www.mdpi.com
PMA Ntsoelinyane - 2014 - ir.cut.ac.za
The aim of this study was to assess Philenoptera violacea (Klotzsch) Schrire and Xanthocercis zambesiaca (Baker) Dumaz-le-Grand as anticancer agents, to determine the mutagenic …
Number of citations: 0 ir.cut.ac.za
Y Zhou, YJ He, ZJ Wang, BY Hu, TZ Xie, X Xiao… - Journal of …, 2021 - Elsevier
Ethnopharmacological relevance Plants of the genus Glechoma have been abundantly used for thousands of years in China as folk treatments for cholelithiasis, urolithiasis, …
Number of citations: 12 www.sciencedirect.com
Z Li, K Chen, P Rose, YZ Zhu - Frontiers in Chemistry, 2022 - frontiersin.org
Natural products, those molecules derived from nature, have been used by humans for thousands of years to treat ailments and diseases. More recently, these compounds have …
Number of citations: 3 www.frontiersin.org
Y Unoh, K Hirano, T Satoh, M Miura - Tetrahedron, 2013 - Elsevier
Readily available benzoic acids possessing a number of oxygen-containing group(s) efficiently undergo oxidative coupling with alkynes through regioselective C–H bond cleavage …
Number of citations: 43 www.sciencedirect.com
林浩輔 - (No Title), 2018 - libir.josai.ac.jp
第二章 超原子価ヨウ素試薬を用いたスピロオキシインドールの合成 34 第一節 スピロオキシインドール合成における予備的検討 34 第二節 スピロオキシインドール合成におけるアミド窒素上保護基の…
Number of citations: 7 libir.josai.ac.jp

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